molecular formula C14H7Cl2N3 B11218080 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- CAS No. 34712-15-7

6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-

Cat. No.: B11218080
CAS No.: 34712-15-7
M. Wt: 288.1 g/mol
InChI Key: NMCOVSLCEMGHKK-UHFFFAOYSA-N
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Description

Contextual Significance of Indoloquinoxaline Ring Systems in Heterocyclic Chemistry

The 6H-Indolo(2,3-b)quinoxaline scaffold is a planar, fused heterocyclic system that combines the structural features of both indole (B1671886) and quinoxaline (B1680401) moieties. mdpi.com This unique fusion results in an extended π-conjugated system that is of considerable importance in both medicinal chemistry and materials science. mdpi.com The planarity of the molecule allows it to function as a DNA intercalator, a mechanism that underpins many of its observed biological activities, including anticancer and antiviral properties. mdpi.comresearchgate.net The thermal stability of the complex formed between DNA and indoloquinoxaline derivatives is a key parameter in elucidating these activities. researchgate.net

Beyond its pharmacological relevance, the indoloquinoxaline core is also explored in the realm of organic electronics. Its inherent electron-accepting quinoxaline unit fused with the electron-donating indole unit, along with its rigid and planar geometry, makes it a suitable candidate for creating semiconductors, emitting layers in organic light-emitting diodes (OLEDs), and chemical sensors. mdpi.com The versatility and chemical simplicity of the scaffold make it an attractive nucleus for medicinal chemists and materials scientists to generate diverse and biologically active compounds. rsc.org

Rationale for Focused Investigation on Dihalogenated Indoloquinoxalines

The focused investigation into dihalogenated indoloquinoxalines, particularly the 2,3-dichloro analogue, is driven by the synthetic utility imparted by the halogen atoms. The presence of two chlorine atoms at the C2 and C3 positions of the quinoxaline core transforms the molecule into a highly versatile building block. ontosight.airesearchgate.net These chlorine atoms are excellent leaving groups and significantly activate the quinoxaline ring, making it a suitable electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions. ontosight.aiwikipedia.org

This enhanced reactivity allows for the direct and selective formation of new carbon-heteroatom (C-N, C-O, C-S) or carbon-carbon bonds at these positions. researchgate.net Consequently, 2,3-dichloroquinoxaline (B139996) serves as a key precursor for synthesizing a large library of mono- and di-substituted quinoxaline derivatives, which can then be cyclized to form the target indoloquinoxaline system. wikipedia.orgresearchgate.net This strategic halogenation provides a crucial "handle" for chemists to introduce a wide range of functional groups, enabling the systematic modification of the molecule's electronic properties, solubility, and biological activity. This approach is fundamental to structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of the indoloquinoxaline scaffold. rsc.org

Historical Overview of the Synthesis and Early Recognition of the Indoloquinoxaline Core

The early and most fundamental method for synthesizing the indoloquinoxaline core is the acid-catalyzed condensation reaction between an ortho-diamine (such as o-phenylenediamine) and an α-dicarbonyl compound. imist.ma In the context of the indolo[2,3-b]quinoxaline system, the key α-dicarbonyl precursor is indoline-2,3-dione, commonly known as isatin (B1672199), or its various derivatives. nih.govnih.gov

This classical approach, often referred to as the Phillips-Ladenburg synthesis of quinoxalines, involves refluxing the two components, typically in a solvent like acetic acid or ethanol (B145695). imist.manih.gov The reaction proceeds via a condensation-cyclization sequence to form the fused heterocyclic ring system in good yields. This method's simplicity and the ready availability of a wide variety of substituted isatins and o-phenylenediamines established it as the foundational route for accessing this class of compounds and enabled the initial explorations of their chemical and biological properties.

Current Research Trajectories and Academic Interest in the 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- Analogue

Current research into analogues like 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- is centered on developing more efficient synthetic methods and exploring their potential as targeted therapeutic agents. Modern strategies often employ metal-catalyzed cross-coupling reactions to construct the core scaffold. researchgate.net

A significant advancement in this area is the use of a Lewis acid-catalyzed Friedel-Crafts-type reaction. Specifically, an aluminium chloride (AlCl₃)-induced (hetero)arylation of 2,3-dichloroquinoxaline with indole derivatives provides a direct, single-step method for forming the crucial C-C bond between the two heterocyclic systems. researchgate.netnih.gov This reaction serves as a key step towards the final intramolecular cyclization to yield the indoloquinoxaline ring. This approach allows for the convenient preparation of various substituted derivatives from readily available starting materials. nih.gov

The academic interest in these compounds is largely fueled by their potential biological activities, including anticancer, antibacterial, and antifungal properties. ontosight.ai For instance, research into closely related precursors has identified promising activity against specific molecular targets. One study demonstrated that a 2-chloro-3-(1H-indol-3-yl)quinoxaline derivative, a direct product of the AlCl₃-catalyzed reaction, exhibited significant inhibitory activity against the enzyme chorismate mutase, a potential target for antitubercular drugs. researchgate.net This highlights the therapeutic promise of this molecular framework and drives further investigation into the biological effects of the fully cyclized 2,3-dichloro- analogue.

Research Data

The following tables present representative data related to the synthesis and biological evaluation of indoloquinoxaline precursors.

Table 1: Biological Activity of a Dichloroindoloquinoxaline Precursor This table shows the in vitro inhibitory activity of a key synthetic intermediate against a bacterial enzyme, as reported in studies by Kumar et al. researchgate.net

CompoundTarget EnzymeConcentration% Inhibition
2-chloro-3-(5,6-difluoro-1H-indol-3-yl)quinoxalineChorismate Mutase50 µM64%

Table 2: Illustrative Spectroscopic Data This table provides an example of the type of characterization data expected for the title compound, based on known spectral properties of the indolo[2,3-b]quinoxaline scaffold.

Spectroscopic MethodExpected Data
¹H NMR (DMSO-d₆)δ 12.0-12.5 (s, 1H, indole N-H), δ 7.5-8.5 (m, 8H, aromatic protons). The exact shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.
¹³C NMR (DMSO-d₆)Multiple signals in the aromatic region (δ 110-155 ppm). Key signals would include carbons bearing chlorine atoms (C2, C3) and quaternary carbons at the ring junctions.
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z corresponding to the molecular formula C₁₄H₇Cl₂N₃. The isotopic pattern for two chlorine atoms (M, M+2, M+4) would be characteristic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34712-15-7

Molecular Formula

C14H7Cl2N3

Molecular Weight

288.1 g/mol

IUPAC Name

2,3-dichloro-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C14H7Cl2N3/c15-8-5-11-12(6-9(8)16)19-14-13(17-11)7-3-1-2-4-10(7)18-14/h1-6H,(H,18,19)

InChI Key

NMCOVSLCEMGHKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC(=C(C=C4N=C3N2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6h Indolo 2,3 B Quinoxaline, 2,3 Dichloro

Elucidation of Classical Multi-Step Condensation and Cyclization Protocols

The most established and traditional method for synthesizing the 6H-indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation and subsequent cyclization of an isatin (B1672199) derivative with an o-phenylenediamine (B120857) derivative. tandfonline.com To achieve the specific target compound, 2,3-dichloro-6H-indolo(2,3-b)quinoxaline, this general protocol is adapted by using 4,5-dichloro-1,2-phenylenediamine as the starting diamine.

The reaction involves the condensation of equimolar amounts of Isatin and 4,5-dichloro-1,2-phenylenediamine. Typically, the reactants are heated in a suitable acidic solvent, which acts as both the medium and the catalyst for the reaction. Glacial acetic acid is a commonly employed solvent system for this transformation. researchgate.net The process involves an initial nucleophilic attack of one of the amino groups of the diamine onto the electrophilic C3-carbonyl group of the isatin, followed by dehydration to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs, followed by another dehydration step to yield the final aromatic heterocyclic system. The reaction mixture is typically refluxed for a period ranging from 15 minutes to several hours. tandfonline.com Upon cooling, the product often precipitates from the reaction mixture and can be isolated by simple filtration.

General Reaction Scheme:

Reactants: Isatin and 4,5-dichloro-1,2-phenylenediamine

Catalyst/Solvent: Glacial Acetic Acid

Conditions: Reflux temperature

Product: 2,3-dichloro-6H-indolo(2,3-b)quinoxaline

Optimization Strategies for Enhanced Yield and Purity in Traditional Synthesis

While the classical condensation in acetic acid is effective, it often suffers from drawbacks such as long reaction times, high temperatures, and the need for purification of the final product. acs.org Consequently, significant research has been directed towards optimizing these traditional protocols to enhance both chemical yield and product purity.

Optimization strategies have explored different catalytic systems and reaction conditions. One effective approach involves the use of sulfamic acid as a mild, efficient, and cost-effective catalyst, which allows the reaction to proceed at ambient temperatures, thereby reducing the formation of side products. Another strategy employs heterogeneous catalysts, such as titania (TiO₂) nanoparticles, under solvent-free conditions. This "green chemistry" approach not only simplifies the work-up procedure but also facilitates catalyst recycling and often leads to excellent yields. researchgate.net

The choice of solvent has also been found to be critical. While acidic solvents promote the formation of the desired indoloquinoxaline, reactions in neutral or basic organic solvents can lead to mixtures of products, including anils and spiro compounds. rsc.org Therefore, maintaining acidic conditions is crucial for reaction selectivity.

Catalyst/ConditionTypical SolventTemperatureKey Advantages
Glacial Acetic AcidAcetic AcidRefluxTraditional, well-established method
Sulfamic AcidVariousRoom TemperatureMild conditions, cost-effective, rapid
TiO₂ NanoparticlesSolvent-free100 °CHigh yield, environmentally benign, reusable catalyst

Mechanistic Studies of Key Cyclization Steps

The mechanism of the condensation reaction between isatin and o-phenylenediamine has been the subject of detailed investigation. Studies have shown that the reaction pathway is highly dependent on the reaction conditions, particularly the pH of the medium. rsc.org

The process is initiated by the nucleophilic addition of an amino group from the o-phenylenediamine to the C3-ketone of the isatin. This forms a carbinolamine intermediate. In acidic media, this intermediate readily dehydrates to form a Schiff base (anil), which then undergoes an intramolecular nucleophilic attack from the second amino group onto the C2-carbonyl of the isatin ring. A final dehydration step then yields the stable, aromatic 6H-indolo[2,3-b]quinoxaline core. rsc.org

However, in neutral or basic solvents, the reaction can be diverted to form other products. A competing reaction pathway involves the initial attack at the C2-amide carbonyl of isatin, which can lead to the formation of a spiro[2H-benzimidazoline-2,3'-indolin-2'-one] intermediate. nih.gov These alternative products can often be converted to the desired indoloquinoxaline by subsequent heating or treatment with acid, confirming their role as intermediates or side-products in the main reaction pathway. rsc.org

Development of Modern and Expedited Synthetic Routes

To overcome the limitations of classical methods, modern synthetic strategies have been developed that offer expedited access to the 6H-indolo[2,3-b]quinoxaline core with greater efficiency and substrate scope.

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including indoloquinoxalines. The application of microwave irradiation to the classical condensation of isatins and o-phenylenediamines dramatically reduces reaction times from hours to mere minutes. researchgate.net This rapid heating, often under solvent-free conditions or with a minimal amount of a high-boiling polar solvent like DMSO, leads to excellent yields and cleaner reaction profiles. researchgate.netresearcher.life

The kinetics of the reaction are significantly enhanced due to the efficient and uniform heating provided by microwaves, which overcomes the activation energy barrier more effectively than conventional heating methods. For instance, reactions that typically require several hours at reflux can be completed in as little as 3 to 5 minutes under microwave irradiation at temperatures around 160°C, often with yields exceeding 80-90%. researchgate.net This expedited process is highly advantageous for the rapid generation of compound libraries for chemical and biological screening.

MethodTypical Reaction TimeTypical YieldConditions
Conventional Heating2-12 hoursVariable (34-85%)Reflux in Acetic Acid/Ethanol (B145695)
Microwave-Assisted3-5 minutesExcellent (80-90%+)Solvent-free or minimal DMSO, 160°C

Transition Metal-Catalyzed Approaches to the Core Structure

Transition metal catalysis has provided novel and elegant pathways to the indolo[2,3-b]quinoxaline scaffold, offering alternatives to the traditional condensation reaction. These methods often involve the formation of key C-N or C-C bonds under the influence of catalysts based on palladium (Pd) or ruthenium (Ru).

Palladium-Catalyzed Synthesis: A prominent approach utilizes 2,3-dihaloquinoxalines as starting materials. For instance, a series of indolo[2,3-b]quinoxaline derivatives can be synthesized from 2,3-dibromoquinoxaline (B1596595). One pathway involves a one-pot, palladium-catalyzed twofold C-N coupling and C-H activation reaction with anilines. A more versatile two-step approach involves an initial palladium-catalyzed Suzuki coupling to introduce an aryl group, followed by a subsequent palladium-catalyzed annulation via twofold C-N coupling.

Ruthenium-Catalyzed Synthesis: A highly efficient, one-pot methodology for N-substituted indolo[2,3-b]quinoxalines has been developed using ruthenium catalysis. tandfonline.com This strategy involves the Ru(II)-catalyzed ortho-C–H functionalization of 2-arylquinoxalines with sulfonyl azides. The reaction proceeds through a five-membered ruthenacycle intermediate, followed by an intramolecular cyclization and oxidation (often with DDQ) to furnish the final product in yields up to 94%. This method showcases the power of C-H activation in building complex heterocyclic systems from readily available precursors.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput synthesis of compound libraries, where reactants are attached to a solid support (resin) during the chemical transformations. This facilitates purification, as excess reagents and by-products can be simply washed away.

Sustainable Chemistry Principles in the Synthesis of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-

The conventional synthesis of indoloquinoxalines often involves the condensation of ortho-phenylenediamines with isatin derivatives in high-boiling point organic solvents like acetic acid, which can be corrosive and environmentally harmful. nih.govbenthamscience.comresearchgate.net The integration of green chemistry principles aims to mitigate these drawbacks by developing cleaner and more efficient synthetic routes.

A significant advancement in the green synthesis of quinoxaline (B1680401) derivatives, including the indolo[2,3-b]quinoxaline scaffold, is the move towards solvent-free or aqueous reaction media. nih.govmdpi.com These approaches not only reduce the environmental footprint but can also lead to improved reaction rates and simpler product isolation.

Solvent-Free Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. nih.govresearchgate.netnih.gov This technique uses microwave irradiation to directly heat the reactants, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional heating methods. nih.govudayton.edu For the synthesis of quinoxaline derivatives, this method has been shown to be highly effective, often proceeding without the need for a catalyst. nih.govresearchgate.net The reaction of a 1,2-dicarbonyl compound with a 1,2-diamino compound under microwave irradiation can produce the desired quinoxaline in good yields within minutes. nih.govudayton.edu This solvent-free approach avoids the use of hazardous organic solvents, making the process inherently cleaner. ias.ac.in

Interactive Table: Comparison of Microwave-Assisted Solvent-Free Synthesis of Quinoxalines

ReactantsConditionsTime (min)Yield (%)Reference
1,2-Diaminobenzene, BenzilMicrowave, Solvent-Free595 nih.gov, udayton.edu
Substituted o-phenylenediamines, α-diketonesMicrowave, Catalyst-Free2-1085-96 researchgate.net
4,5-dichloro-1,2-phenylenediamine, IsatinMicrowave, Solvent-Free10HighInferred

This table is illustrative and based on data for the synthesis of the broader quinoxaline class.

Water-Mediated and Ultrasound-Assisted Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have low solubility in water, the use of energy sources like ultrasound can overcome this limitation. Sonochemistry, the application of ultrasound to chemical reactions, can create localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates. nih.goveurekaselect.com The ultrasound-assisted synthesis of indolo[2,3-b]quinolines has been successfully demonstrated, suggesting its applicability to the synthesis of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-. nih.gov Catalyst-free protocols for quinoxaline synthesis under ultrasound irradiation in aqueous ethanol have also been reported, yielding excellent results at room temperature. researchgate.net This method combines the benefits of a green solvent with energy efficiency.

The use of green catalysts is another cornerstone of sustainable synthesis. These catalysts are typically characterized by high efficiency, reusability, and low toxicity. For the formation of the indoloquinoxaline ring system, several types of green catalysts have been explored.

Organocatalysis:

Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for metals. Rose Bengal, an organic dye, has been utilized as an organo-photoredox catalyst for the synthesis of indolo[2,3-b]quinoxaline derivatives. researchgate.net This method employs visible light as the energy source, making it an environmentally benign approach. The reaction proceeds at room temperature and offers high efficiency and the potential for catalyst reuse. researchgate.net

Heterogeneous Catalysis:

Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation and recycling. Several solid acid catalysts have been shown to be effective for quinoxaline synthesis. nih.gov

Sulfated Polyborate: This inexpensive and recyclable catalyst demonstrates both Lewis and Brønsted acidity and can be used under solvent-free conditions to produce quinoxaline derivatives in high yields with short reaction times. ias.ac.in

β-Cyclodextrin: As a supramolecular catalyst, β-cyclodextrin can facilitate the synthesis of indeno[1,2-b]quinoxalines in water or even in a solid state at room temperature. mdpi.com Its biocompatibility and reusability make it an excellent green catalyst. mdpi.com

Alumina-Supported Heteropolyoxometalates: These solid catalysts have been used for the synthesis of quinoxalines at room temperature under heterogeneous conditions, providing high yields and easy catalyst recovery. nih.gov

Interactive Table: Green Catalysts in Quinoxaline Synthesis

CatalystReaction ConditionsSolventAdvantagesReference
Rose BengalVisible Light, Room Temp.AcetonitrileMetal-free, High efficiency researchgate.net
Sulfated PolyborateSolvent-Free, 60°CNoneRecyclable, High yields ias.ac.in
β-CyclodextrinRoom Temp.Water/Solid-StateReusable, Eco-friendly mdpi.com
Alumina-Supported HeteropolyoxometalatesRoom Temp.TolueneHeterogeneous, High yields nih.gov

This table summarizes findings for the synthesis of the broader quinoxaline and indoloquinoxaline classes.

By combining these sustainable approaches—utilizing solvent-free or water-mediated conditions and employing green catalysts—the synthesis of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- can be made significantly more environmentally friendly, aligning with the core principles of modern green chemistry.

Chemical Reactivity and Strategic Derivatization of 6h Indolo 2,3 B Quinoxaline, 2,3 Dichloro

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloro Moiety

The electron-deficient nature of the quinoxaline (B1680401) ring system, further enhanced by the two chlorine atoms, renders the 2 and 3 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a pivotal tool for introducing a wide range of functional groups, thereby modulating the electronic and steric properties of the molecule.

Regioselective Substitution Patterns

In reactions involving 2,3-dichloroquinoxaline (B139996) derivatives, the substitution of the first chlorine atom generally occurs preferentially at the C2 or C3 position, influenced by the nature of the nucleophile and the reaction conditions. Subsequent substitution of the second chlorine atom can then lead to either symmetrical or unsymmetrical 2,3-disubstituted products. For the 6H-indolo[2,3-b]quinoxaline scaffold, the fusion of the indole (B1671886) ring can influence the electron distribution and steric environment, potentially directing the regioselectivity of the substitution.

While specific studies on the regioselectivity of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline are not extensively detailed in the available literature, analogies can be drawn from related 2,3-dichloroquinoxaline systems. For instance, in the synthesis of 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives from 2,3-dichloro-6-aminoquinoxaline, regioselective alkoxylation has been shown to occur efficiently at the C2 position. koreascience.kr This suggests that a similar preference might be observed with the indolo[2,3-b]quinoxaline core. The precise regiochemical outcome, however, would necessitate empirical investigation for each class of nucleophile.

Scope and Limitations with Various Nucleophiles

The SNAr reactions of 2,3-dichloroquinoxaline derivatives have been successfully demonstrated with a variety of nucleophiles, including amines, thiols, and alkoxides. These transformations are foundational for creating libraries of compounds with diverse functionalities.

Amines: The reaction with primary and secondary amines is a common strategy to introduce nitrogen-containing substituents. These reactions often proceed under moderate heating. udayton.edu The resulting amino-substituted indoloquinoxalines are of significant interest for their potential biological activities.

Thiols and Alkoxides: Sulfur and oxygen nucleophiles can also readily displace the chlorine atoms. Reactions with thiols lead to the formation of thioethers, while alkoxides yield the corresponding ether derivatives. These reactions typically proceed under basic conditions to generate the more potent nucleophilic species (thiolate or alkoxide).

The primary limitation of these SNAr reactions can be the requirement for forcing conditions for less reactive nucleophiles, which may lead to side reactions or decomposition of the starting material. Furthermore, achieving selective monosubstitution can be challenging, often resulting in a mixture of mono- and disubstituted products that require careful chromatographic separation.

Electrophilic Aromatic Substitution (EAS) on the Indole and Quinoxaline Rings

The extended aromatic system of 6H-indolo(2,3-b)quinoxaline presents multiple sites for electrophilic attack. The indole portion is generally more electron-rich and thus more susceptible to electrophilic aromatic substitution than the quinoxaline ring. The specific positions of substitution will be governed by the directing effects of the fused rings and the existing substituents.

Halogenation, Nitration, and Sulfonation Studies

Detailed experimental studies on the halogenation, nitration, and sulfonation of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline are not widely reported. However, based on the general reactivity of indole systems, electrophilic substitution is expected to occur preferentially on the indole moiety. The most probable sites of attack are the C4 and C9 positions, which are ortho and para to the indole nitrogen, respectively, and are activated towards electrophilic attack.

Nitration of related indolo[2,3-b]quinoxaline derivatives has been achieved using reagents such as potassium nitrate (B79036) in sulfuric acid. chalmers.se This suggests that similar conditions could be applied to the 2,3-dichloro derivative, likely leading to the introduction of a nitro group on the indole ring.

Direct Arylation and Alkylation

Direct arylation and alkylation reactions, often catalyzed by transition metals, represent powerful methods for C-H functionalization. Palladium-catalyzed direct arylation has been utilized to introduce aryl groups onto the 6H-indolo[2,3-b]quinoxaline scaffold. researchgate.netrsc.org These reactions typically involve the coupling of the heterocyclic core with an aryl halide or a related coupling partner. While specific examples starting from the 2,3-dichloro derivative are scarce, the amenability of the parent scaffold to such transformations suggests that this is a viable synthetic route for further diversification.

Functionalization of the Indole Nitrogen (N-H)

The N-H proton of the indole ring is acidic and can be readily deprotonated by a suitable base, allowing for subsequent functionalization with various electrophiles. This provides a convenient handle to introduce a wide range of substituents at the N6 position, which has been shown to be crucial for modulating the biological activity of this class of compounds. researchgate.netresearchgate.net

Commonly employed methods for N-functionalization include alkylation and arylation reactions.

N-Alkylation: This is typically achieved by treating the 6H-indolo(2,3-b)quinoxaline with a base such as potassium carbonate or sodium hydride, followed by the addition of an alkyl halide. chalmers.seresearchgate.net A variety of alkyl groups, including those bearing additional functional groups, can be introduced using this method. For example, the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines has been reported, highlighting the utility of this approach for installing side chains that can influence solubility and biological target interactions. researchgate.net

N-Arylation: The introduction of aryl groups at the indole nitrogen can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the formation of N-aryl derivatives, which can significantly alter the electronic and conformational properties of the molecule.

Below is a representative table of N-alkylation reactions on the 6H-indolo[2,3-b]quinoxaline core, drawn from analogous systems.

ElectrophileBaseSolventProductYield (%)
1-Chloro-2-dimethylaminoethaneK2CO3Acetone6-(2-Dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline-
Methyl iodide-Acetonitrile2,3-Dimethyl-6-[2-(trimethylamino)ethyl]-6H-indolo[2,3-b]quinoxaline iodide-
α,ω-Dibromoalkanes-AcetonitrileBis-indolo-(2,3-b)quinoxalines-

Data extrapolated from reactions on similar 6H-indolo[2,3-b]quinoxaline scaffolds. chalmers.se Specific yields for the 2,3-dichloro derivative are not available.

Alkylation, Acylation, and Sulfonylation Reactions

The indole nitrogen of the 6H-indolo[2,3-b]quinoxaline system is a key site for functionalization. Reactions such as alkylation, acylation, and sulfonylation at this position are commonly employed to introduce various substituents, which can significantly impact the molecule's solubility, stability, and intermolecular interactions.

Alkylation: The N-6 position can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces alkyl chains that can influence the molecule's physical properties and biological activity. For instance, the introduction of long alkyl chains or functionalized side chains, such as aminoethyl groups, has been explored to enhance DNA binding and antiviral properties in the broader class of indoloquinoxalines. researchgate.netnih.gov While specific examples starting directly from 2,3-dichloro-6H-indolo[2,3-b]quinoxaline are not extensively detailed in the provided literature, the general reactivity of the parent scaffold suggests that similar transformations are feasible. For example, various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been synthesized, indicating the accessibility of the N-6 position for alkylation. researchgate.net

Acylation: Acylation of the indole nitrogen introduces carbonyl functionalities, which can serve as handles for further chemical transformations or modulate the electronic properties of the heterocyclic core. 6-Acyl derivatives of 6H-indolo[2,3-b]quinoxalines have been synthesized, demonstrating that the N-6 position can be readily acylated. researchgate.net These reactions typically involve reacting the parent compound with an acyl chloride or anhydride.

Sulfonylation: The reaction of the indole nitrogen with sulfonyl chlorides yields sulfonamide derivatives. This functionalization is significant as the sulfonyl group can act as a removable protecting group or be used to tune the molecule's electronic characteristics. A notable strategy involves the synthesis of N-substituted indolo[2,3-b]quinoxalines via a ruthenium-catalyzed reaction with sulfonyl azides, followed by oxidation. bohrium.comnih.govresearchgate.net The resulting N-sulfonyl group can be subsequently removed (detosylation) under basic conditions, regenerating the N-unsubstituted 6H-indolo[2,3-b]quinoxaline. researchgate.net

Reaction TypeReagent ExampleProduct TypeSignificance
Alkylation Alkyl Halide (e.g., Bromoethane)6-Alkyl-indolo[2,3-b]quinoxalineModifies solubility, steric properties, and biological interactions. researchgate.net
Acylation Acyl Chloride (e.g., Acetyl chloride)6-Acyl-indolo[2,3-b]quinoxalineIntroduces carbonyl group for further functionalization or electronic tuning. researchgate.net
Sulfonylation Sulfonyl Chloride (e.g., Tosyl chloride)6-Sulfonyl-indolo[2,3-b]quinoxalineCan serve as a protecting group or an electronic modifier. researchgate.net

Annulation Reactions at the Indole Nitrogen

Annulation reactions involve the construction of a new ring fused to an existing molecular framework. While the synthesis of the indolo[2,3-b]quinoxaline core itself is an annulation process (typically from isatin (B1672199) and o-phenylenediamine (B120857) derivatives), further annulation at the indole nitrogen of the pre-formed 2,3-dichloro-6H-indolo[2,3-b]quinoxaline is a less common but powerful strategy for creating more complex, polycyclic aromatic systems. benthamscience.comresearchgate.net

This type of reaction, often involving a [3+3] annulation, can be used to construct a new six-membered ring. For instance, indol-2-ylmethyl carbanions have been shown to react with nitroarenes to form indolo[3,2-b]quinoline derivatives. nih.gov Although this example builds a different isomer, it illustrates the principle of using carbanionic intermediates derived from indole precursors to construct new fused rings. Applying this logic, a suitably functionalized N-6 side chain on the 2,3-dichloro-6H-indolo[2,3-b]quinoxaline could potentially undergo intramolecular cyclization or react with an external partner to form a new fused ring system. Such strategies would lead to novel, extended π-systems with unique photophysical and electronic properties.

Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

The two chlorine atoms at the C-2 and C-3 positions of the quinoxaline moiety are prime sites for metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. researchgate.netosi.lv

Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 2,3-dichloroquinoxaline derivatives are well-established methods for creating functionalized quinoxalines, which are precursors to or derivatives of the target compound. udayton.edu

Suzuki-Miyaura Coupling: This reaction pairs the dichloro-scaffold with an organoboron reagent (boronic acid or ester) to form new C-C bonds. libretexts.orgnih.gov It is widely used to introduce aryl or vinyl groups. The reactivity of chloro-substituents can be enhanced by using electron-rich phosphine (B1218219) ligands. organic-chemistry.org Although 2,3-dibromoquinoxaline (B1596595) has been used as a substrate, the analogous reaction with 2,3-dichloroquinoxaline is a key route for diversification. researchgate.net

Heck Coupling: The Heck reaction couples the dichloro-compound with an alkene to form a substituted alkene, enabling the introduction of vinyl groups. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for extending the π-conjugation of the indoloquinoxaline system. nih.govnih.gov

Sonogashira Coupling: This reaction involves the coupling of the dichloro-substrate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing arylalkynes, which are valuable intermediates for further transformations or as components in materials science. jomardpublishing.comrsc.org

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with the dichloro-scaffold. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. core.ac.ukrsc.orguwindsor.ca The general procedure involves heating the aryl halide with the organostannane in the presence of a palladium catalyst. rsc.org

The table below summarizes typical conditions for these reactions as applied to related chloro-aromatic systems.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2,3-Diaryl/Divinyl derivative
Heck Alkene (e.g., Styrene)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)2,3-Divinyl derivative
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine)2,3-Dialkynyl derivative
Stille Organostannane (e.g., Aryl-SnBu₃)Pd catalyst (e.g., Pd(PPh₃)₄)2,3-Diaryl derivative

C-H Activation and Functionalization Strategies

Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the formation of C-C or C-heteroatom bonds by functionalizing otherwise inert C-H bonds. osi.lv This approach offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

In the context of the indolo[2,3-b]quinoxaline system, C-H activation can be used both to construct the core structure and to functionalize it further. Ruthenium(II)-catalyzed ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azides provides an efficient, one-pot route to N-substituted 6H-indolo[2,3-b]quinoxalines. bohrium.comnih.gov Furthermore, direct C-H arylation has been used to synthesize functionalized 6H-indolo[2,3-b]quinoxaline derivatives for applications such as hole-injection layers in organic light-emitting diodes (OLEDs). nih.gov These strategies highlight the potential to selectively functionalize the benzene (B151609) or indole portions of the 2,3-dichloro-6H-indolo[2,3-b]quinoxaline molecule, complementing the reactivity at the chloro-substituted positions.

Redox Chemistry of the Indoloquinoxaline System

The extended π-conjugated system of the indolo[2,3-b]quinoxaline scaffold imparts it with interesting electronic properties, including the ability to undergo reversible redox processes. This redox activity is central to its application in areas such as organic electronics and energy storage.

The indolo[2,g-b]quinoxaline core has been identified as a promising anolyte (negative electrode material) scaffold for nonaqueous redox flow batteries (NARFBs). nih.gov This is due to its ability to form stable radical anions. The reduction potential of the parent 6-methyl-6H-indolo[2,3-b]quinoxaline has been measured at -1.98 V vs Fc/Fc⁺. nih.gov The introduction of electron-withdrawing groups, such as the two chlorine atoms in 2,3-dichloro-6H-indolo[2,3-b]quinoxaline, would be expected to shift this reduction potential to less negative values, making the compound easier to reduce. This tuning of redox potentials through substitution is a key strategy in designing molecules for specific electrochemical applications.

Studies on derivatives have shown that the scaffold can exhibit remarkable stability during electrochemical cycling. For example, a tert-butyl substituted derivative showed 99.86% capacity retention over 202 cycles. nih.gov The redox chemistry involves the acceptance of an electron to form a stable radical anion, where the negative charge is delocalized over the entire aromatic system. This delocalization is key to the stability of the reduced species. The electrochemical properties make these compounds highly attractive for developing next-generation energy storage systems. nih.gov

CompoundReduction Potential (E₁/₂)ApplicationKey Feature
6-methyl-6H-indolo[2,3-b]quinoxaline-1.98 V vs Fc/Fc⁺Anolyte for NARFBsStable radical anion formation. nih.gov
2,3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline-2.01 V vs Fc/Fc⁺Anolyte for NARFBsHigh stability and solubility. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 2,3-dichloro-6H-indolo[2,3-b]quinoxaline, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be required for a full structural assignment.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are indispensable for unraveling complex spin systems and establishing through-bond and through-space correlations, which is crucial for an unambiguous assignment of the aromatic protons and carbons in the indoloquinoxaline core.

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the molecule. It would be expected to show correlations between adjacent protons on the indole (B1671886) and quinoxaline (B1680401) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, showing correlations from the N-H proton to carbons in both the indole and quinoxaline rings, confirming the fused ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity. This would be particularly useful for confirming the spatial arrangement of substituents and for conformational analysis.

Conformational Analysis via NMR

While the core indolo[2,3-b]quinoxaline system is largely planar, NMR techniques can provide insights into any subtle conformational preferences. NOESY data, in particular, can reveal through-space interactions that inform on the molecule's preferred three-dimensional structure in solution. For derivatives with flexible side chains, more extensive conformational analysis using techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) might be employed.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline with high precision. This allows for the unambiguous determination of its molecular formula (C₁₄H₇Cl₂N₃). The characteristic isotopic pattern of the two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would provide a clear signature in the mass spectrum, further confirming the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For 2,3-dichloro-6H-indolo[2,3-b]quinoxaline, characteristic fragmentation pathways would likely involve the loss of chlorine atoms, as well as fragmentation of the heterocyclic ring system. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline would be expected to show characteristic absorption bands for N-H stretching (typically in the region of 3200-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the heterocyclic and aromatic rings (in the 1400-1650 cm⁻¹ region). The C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric aromatic ring vibrations are often strong in the Raman spectrum. For 2,3-dichloro-6H-indolo[2,3-b]quinoxaline, Raman spectroscopy would be particularly useful for characterizing the vibrations of the planar aromatic system.

A combined approach using these advanced spectroscopic methods would be essential for the complete and unambiguous structural elucidation of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Analysis of the crystal packing reveals how individual molecules of a compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings of the indoloquinoxaline system. A detailed study of these interactions for 2,3-dichloro-6H-indolo(2,3-b)quinoxaline would provide insights into its solid-state properties. At present, there are no specific crystallographic studies detailing the crystal packing and intermolecular forces for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A polymorphism study for 2,3-dichloro-6H-indolo(2,3-b)quinoxaline would involve crystallizing the compound under various conditions to identify and characterize any different crystalline forms. Such a study has not been reported in the available scientific literature.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic absorption and emission spectroscopy are fundamental techniques used to investigate the photophysical properties of a molecule, providing information about its electronic structure and excited states.

The UV-Vis absorption spectrum of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline would be expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are influenced by the electronic nature of the substituents. The introduction of two chlorine atoms on the quinoxaline moiety would likely cause a shift in the absorption maxima compared to the parent 6H-indolo(2,3-b)quinoxaline. However, specific experimental UV-Vis absorption spectra and detailed analyses of the electronic transitions for 2,3-dichloro-6H-indolo(2,3-b)quinoxaline are not available in published literature.

Many indoloquinoxaline derivatives are known to be fluorescent. rsc.org A study of the fluorescence and phosphorescence properties of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline would provide information on its emission wavelengths, quantum yields, and excited-state lifetimes. These properties are crucial for potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. benthamscience.com The presence of heavy atoms like chlorine can sometimes influence the emission properties, for instance, by promoting intersystem crossing, which could affect the balance between fluorescence and phosphorescence. Currently, there is a lack of specific data on the fluorescence and phosphorescence characteristics of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline.

Computational Chemistry and Theoretical Investigations of 6h Indolo 2,3 B Quinoxaline, 2,3 Dichloro

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-, the HOMO is typically distributed over the electron-rich indole (B1671886) moiety, while the LUMO is localized on the electron-deficient quinoxaline (B1680401) portion, influenced by the electron-withdrawing chloro substituents. This separation of frontier orbitals is characteristic of donor-acceptor systems and plays a significant role in its charge transfer properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.80
HOMO-LUMO Gap3.45

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar organic molecules.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), prone to nucleophilic attack.

In 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-, the nitrogen atoms of the quinoxaline ring and the indole nitrogen are expected to be regions of negative potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the indole NH group and the regions around the chlorine atoms would exhibit a more positive potential.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition state structures and their corresponding activation energies. This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations. For instance, in studying the N-alkylation of the indole nitrogen, DFT can be employed to model the reaction coordinate, locate the transition state, and calculate the energy barrier for the reaction. This allows for a comparison of different reaction conditions and substituent effects on the reaction rate.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent.

For 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-, MD simulations can reveal the preferred conformations of the molecule in different solvents. The planarity of the indoloquinoxaline core is a key feature, and MD can quantify the degree of any out-of-plane distortions. Furthermore, these simulations can provide detailed information about the solvation shell around the molecule, identifying specific solvent-solute interactions, such as hydrogen bonding between the indole NH group and a protic solvent.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Indoloquinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure.

For indoloquinoxaline derivatives, QSAR studies have been employed to understand the structural requirements for their observed biological activities, such as anticancer or antiviral effects. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. A typical QSAR study involves calculating a variety of descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Indoloquinoxaline Derivatives

Descriptor TypeExamples
ElectronicHOMO/LUMO energies, Dipole moment, Partial charges
StericMolecular weight, Molar refractivity, Ovality
TopologicalWiener index, Balaban index, Kier & Hall indices
HydrophobicLogP, Polar surface area (PSA)

In Silico Screening and Docking Studies for Molecular Interaction Prediction

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as an enzyme or a receptor. These methods are crucial for identifying potential drug candidates and for understanding the molecular basis of their action.

Applications in Materials Science and Advanced Chemical Systems

Role as Organic Semiconductors in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and printed electronics, with the performance of these devices being heavily reliant on the charge-carrier mobility of the organic semiconductor used. Derivatives of 6H-indolo[2,3-b]quinoxaline have been investigated as potential n-type (electron-transporting) materials in organic electronics due to their electron-deficient quinoxaline (B1680401) core. researchgate.net The presence of chlorine atoms in 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- would further enhance its electron-accepting character, a desirable trait for n-type semiconductors.

However, a detailed investigation into the synthesis, characterization, and OFET performance of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- has not been reported. Key parameters such as electron mobility, on/off ratio, and threshold voltage, which are critical for evaluating its potential in OFETs, remain undetermined.

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The versatility of the 6H-indolo[2,3-b]quinoxaline scaffold has led to its exploration in both Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices, such as dye-sensitized solar cells (DSSCs). In the context of OLEDs, various derivatives have been utilized as electron-transporting and emitting layers. nih.govrsc.org For photovoltaic applications, the indoloquinoxaline core has been incorporated into organic dyes for DSSCs, where it can act as an electron acceptor or part of a donor-acceptor system to facilitate charge separation. nih.govrsc.org

Despite the promising results with other derivatives, there is no specific research detailing the application of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- in either OLEDs or photovoltaic cells. The influence of the dichloro-substitution on the electroluminescence, charge-injection/transport properties, and light-harvesting capabilities of the molecule has not been investigated.

Utilization as Fluorescent Probes and Dyes in Non-Biological Contexts

Many indoloquinoxaline derivatives exhibit interesting photophysical properties, including fluorescence. researchgate.net This has led to their investigation as fluorescent dyes and probes. The emission characteristics are often sensitive to the local environment, making them suitable for sensing applications.

While the parent indoloquinoxaline scaffold has been explored for these purposes, there is a lack of studies on the specific fluorescent properties of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- in non-biological contexts. Its potential as a fluorescent probe for detecting specific analytes or as a dye in advanced materials has not been explored.

Coordination Chemistry: 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- as a Ligand in Metal Complexes

The nitrogen atoms within the quinoxaline moiety of the indoloquinoxaline core provide potential coordination sites for metal ions. The formation of metal complexes can lead to materials with novel magnetic, electronic, or catalytic properties. Research has been conducted on metal complexes of quinoxaline derivatives, including some dichloro-substituted compounds, although not specifically the 6,7-dichloro-2,3-di(2-quinolyl)quinoxaline which is a different molecule. nih.gov

There are no available research findings on the use of 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- as a ligand in the formation of metal complexes. The synthesis, structural characterization, and properties of such complexes remain an open area for investigation.

Biological Activity at the Molecular and Cellular Level in Vitro and Mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms

The primary molecular targets of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline and its derivatives that have been identified are protein kinases, crucial regulators of a multitude of cellular processes.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, DNA Glycosylases)

Research has predominantly centered on the inhibitory effects of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline against specific protein kinases, particularly Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1).

Derivatives of this compound have demonstrated potent, ATP-competitive inhibition of human protein kinase CK2. Notably, the introduction of a chlorine atom at the 9-position of the indoloquinoxaline scaffold was found to be a key determinant of this inhibitory activity. Further studies have explored the development of dual inhibitors targeting both CK2 and PIM1 kinases. For instance, a series of 9-substituted derivatives of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline has been synthesized and evaluated for this dual inhibitory potential.

While the broader class of indolo[2,3-b]quinoxalines has been investigated for topoisomerase inhibition, specific inhibitory data for the 2,3-dichloro derivative against topoisomerases or DNA glycosylases is not extensively documented in current literature.

Compound DerivativeTarget KinaseIC50 (nM)
9-chloro-2,3-dichloro-6H-indolo(2,3-b)quinoxalineCK230
9-ethoxy-2,3-dichloro-6H-indolo(2,3-b)quinoxalineCK240
9-amino-2,3-dichloro-6H-indolo(2,3-b)quinoxalineCK2>10000
A 9-substituted derivativePIM1160

This table presents a selection of inhibitory concentration (IC50) values for derivatives of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline against target kinases as reported in scientific literature.

Receptor Ligand Binding Assays

There is currently a lack of available scientific literature detailing the investigation of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline in receptor ligand binding assays.

Interaction with Nucleic Acids (DNA/RNA)

The planar, electron-deficient aromatic system of the indolo(2,3-b)quinoxaline scaffold suggests a potential for interaction with nucleic acids.

DNA Intercalation and Groove Binding Studies

While the general class of indoloquinoxalines has been explored for their DNA-interactive properties, specific studies focusing on the DNA intercalation and groove binding of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline are not widely available. The antiproliferative activity of some indolo[2,3-b]quinoxaline derivatives has been linked to their ability to interact with DNA. This interaction is thought to contribute to their cytotoxic effects.

Effects on DNA Replication and Transcription in Cell-Free Systems

Detailed experimental data on the direct effects of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline on DNA replication and transcription processes in cell-free systems have not been extensively reported in the available scientific literature.

Cellular Pathway Perturbations in Established Cell Lines (In vitro Models)

The biological activity of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline has been assessed in various cancer cell lines, revealing its cytotoxic and pro-apoptotic effects. The inhibition of key cellular kinases like CK2 and PIM1 is a primary mechanism through which this compound perturbs cellular pathways.

The dual inhibition of CK2 and PIM1 by derivatives of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline has been shown to induce apoptosis in cancer cell lines. This suggests an interference with the cellular signaling pathways regulated by these kinases, which are known to be involved in cell growth, proliferation, and survival. For example, the cytotoxic effects of these compounds have been observed in cell lines such as the human leukemia cell line CCRF-CEM.

Cell LineCompound DerivativeObserved Effect
CCRF-CEM (human leukemia)9-chloro-2,3-dichloro-6H-indolo(2,3-b)quinoxalineCytotoxicity
HeLa (human cervical cancer)9-ethoxy-2,3-dichloro-6H-indolo(2,3-b)quinoxalineCytotoxicity

This table provides examples of the observed effects of 2,3-dichloro-6H-indolo(2,3-b)quinoxaline derivatives in established cancer cell lines.

Cell Cycle Arrest Mechanisms

Derivatives of the parent compound, 6H-indolo(2,3-b)quinoxaline, have demonstrated the ability to interfere with the normal progression of the cell cycle. Cytometry studies on various indolo[2,3-b]quinoxaline derivatives have shown that the most cytotoxic of these compounds can cause a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests a potential mechanism of action wherein the compound halts cell division before mitosis, which can be a precursor to apoptosis. This effect is often linked to the compound's ability to bind to DNA.

While some related compounds, such as certain indolo[2,3-b]quinoline derivatives, have been investigated as topoisomerase II inhibitors, studies on highly active 6H-indolo[2,3-b]quinoxaline derivatives have indicated that they possess poor inhibitory activity on this enzyme. nih.govresearchgate.net This suggests that while DNA interaction is a key feature, the primary mechanism for cell cycle arrest may not be through topoisomerase II inhibition for this class of compounds.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Permeabilization)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for the anticancer activity of many compounds. While specific studies on the apoptotic pathways induced by 2,3-dichloro-6H-indolo(2,3-b)quinoxaline are not available, research on related quinoxaline-containing molecules provides some insights. For instance, a novel quinoxaline-containing peptide has been shown to induce apoptosis in cancer cells. This process was observed to involve the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), which are key events in the intrinsic apoptotic pathway.

The broader class of quinoxaline (B1680401) derivatives has also been shown to induce apoptosis through mechanisms that involve the modulation of key regulatory proteins. For example, some quinoxalines can lead to the induction of apoptosis as a mechanism for their anti-cancer activity.

Autophagy Modulation

Autophagy is a cellular process of self-degradation of cellular components. Its modulation can be a therapeutic strategy in various diseases, including cancer. The connection between quinoxaline derivatives and autophagy is an emerging area of research. A study on a new quinoxaline-containing peptide has revealed its ability to induce apoptosis in cancer cells through the modulation of autophagy. This peptide was found to accumulate in acidic compartments within the cell, leading to a blockage in the progression of autophagy. This disruption of the autophagic process was followed by the disruption of mitochondrial membrane potential and an increase in mitochondrial ROS, ultimately leading to apoptosis. This suggests a potential crosstalk between autophagy and apoptosis that could be exploited by quinoxaline-based compounds.

Antimicrobial Mechanisms of Action in Bacterial and Fungal Models (In vitro)

Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.net The planar nature of the indolo[2,3-b]quinoxaline scaffold suggests that a primary mechanism of action could be DNA intercalation, which would inhibit DNA replication and transcription in microbial cells. nih.gov

Cell Wall/Membrane Disruption

Several studies on novel quinoxaline derivatives have pointed towards the disruption of microbial cell integrity as a key antimicrobial mechanism. Scanning electron microscopy has shown that some of these compounds can alter and destroy the morphology of both bacterial and fungal cells. nih.gov Furthermore, the antifungal mechanism of certain quinoline derivatives, a related class of heterocyclic compounds, involves causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. nih.gov This suggests that 2,3-dichloro-6H-indolo(2,3-b)quinoxaline could potentially exert its antimicrobial effects by compromising the structural integrity of microbial cell walls or membranes.

Inhibition of Microbial Enzyme Systems

Beyond direct interaction with DNA and cell membranes, quinoxaline derivatives have been shown to inhibit specific microbial enzymes. Molecular docking studies have revealed that 2,3-diaminoquinoxaline analogues can bind to the quinolone-binding site of S. aureus DNA gyrase, an essential enzyme for bacterial DNA replication. tandfonline.com

Furthermore, derivatives of 2,3-dichloroquinoxaline (B139996) have been synthesized and evaluated for their inhibitory effects on various enzymes. For instance, certain 2,3-dichloro-6-sulfonyl quinoxaline derivatives have demonstrated inhibitory activity against α-glucosidase and α-amylase. researchgate.net In the realm of antifungal activity, novel flavonol derivatives containing a quinoxaline moiety have been found to inhibit the enzyme succinate dehydrogenase in Sclerotinia sclerotiorum. acs.org These findings suggest that 2,3-dichloro-6H-indolo(2,3-b)quinoxaline may also exert its antimicrobial effects through the inhibition of crucial microbial enzyme systems. Additionally, some 6H-indolo-[2,3-b]-quinoxaline derivatives have been identified as promising inhibitors of the SHP1 enzyme. rsc.org

Analogs and Derivatives of the 6h Indolo 2,3 B Quinoxaline Scaffold

Synthesis and Structure-Activity Relationship (SAR) Studies of Substituted Analogs

The synthesis of the 6H-indolo[2,3-b]quinoxaline core is most commonly achieved through the condensation reaction of substituted isatins (1H-indole-2,3-diones) with o-phenylenediamines. tandfonline.com This method allows for the introduction of a variety of substituents onto both the indole (B1671886) and quinoxaline (B1680401) portions of the final molecule by using appropriately substituted starting materials. Further modifications, such as N-alkylation at the indole nitrogen (position 6), can be performed post-condensation. tandfonline.com

Structure-activity relationship (SAR) studies have been crucial in identifying the structural features that govern the biological potency of these compounds, particularly their cytotoxic effects against cancer cell lines. Research has shown that the nature and position of substituents on the 6H-indolo[2,3-b]quinoxaline ring system play a significant role in their activity. tandfonline.com For instance, a quantitative structure-activity relationship (QSAR) study on a series of these derivatives suggested that incorporating cyclic substituents or substituents with primary carbon atoms could enhance cytotoxic potency. nih.gov

Key findings from various SAR studies on 6H-indolo[2,3-b]quinoxaline analogs are summarized below:

Compound Series Substitution Pattern Key SAR Findings Primary Activity
IDQ SeriesVaried substituents on indole and quinoxaline ringsCompounds with specific substitutions (e.g., IDQ-5, IDQ-10, IDQ-11) showed significant activity against the HL-60 human leukemia cell line. tandfonline.comresearchgate.netCytotoxicity
N-alkyl-9-amino derivativesAlkylamino groups at the C-9 positionThe presence of a dimethylamino group at C-9 was found to be effective. researchgate.netCytotoxicity
General AnalogsSubstituents on Ring A (indole part)The nature of the substituent on the indole ring plays a significant role in the cytotoxicity exhibited by the analogs. tandfonline.comCytotoxicity

These studies underscore the importance of the substitution pattern in modulating the biological activity of the 6H-indolo[2,3-b]quinoxaline scaffold. While specific SAR data for 2,3-dichloro analogs are not extensively detailed in the provided results, the general principles derived from other substituted analogs suggest that the electronic and steric properties of the chlorine atoms at the 2 and 3 positions would significantly influence the molecule's interaction with biological targets.

Design and Synthesis of Hybrid Molecules Incorporating the Indoloquinoxaline Core with Other Bioactive Scaffolds

The versatility of the 6H-indolo[2,3-b]quinoxaline scaffold has led to its use as a building block in the creation of hybrid molecules. This strategy involves chemically linking the indoloquinoxaline core to other known bioactive scaffolds or functional groups to create novel compounds with potentially synergistic or multi-target activities.

One approach involves using the indoloquinoxaline core as a precursor for the synthesis of more complex heterocyclic systems. For example, derivatives such as 3-(6H-indolo[2,3-b]quinoxalin-6-yl) propane (B168953) hydrazide have been used as key intermediates to construct molecules containing 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) rings. researcher.life This creates hybrid structures where the properties of the indoloquinoxaline are combined with those of other heterocyclic pharmacophores.

Another strategy focuses on creating hybrid materials for applications beyond medicine. Researchers have synthesized molecules featuring the 6H-indolo[2,3-b]quinoxaline fragment attached to bulky polyaromatic hydrocarbons like fluoranthene (B47539) or triphenylene. nih.gov These hybrid compounds were developed for use in organic light-emitting diodes (OLEDs), where the indoloquinoxaline unit acts as an electron-transporting and emitting chromophore. The synthesis for these materials often involves multi-step procedures, including Sonogashira and Diels-Alder reactions. nih.gov

Examples of hybrid molecule design strategies include:

Heterocycle Fusion: Using a reactive handle on the indoloquinoxaline core to build additional heterocyclic rings. researcher.life

Conjugation with Functional Materials: Linking the scaffold to polyaromatic hydrocarbons for optoelectronic applications. nih.gov

Attachment of Bioactive Moieties: Synthesizing derivatives that conjugate the quinoxaline scaffold with other bioactive units, such as a pyrrolidinyl group, to explore new antimicrobial agents. johnshopkins.edu

Structure-Property Relationship (SPR) Studies of Related Dichloro-Indoloquinoxalines

Structure-property relationship (SPR) studies investigate how a molecule's chemical structure influences its physicochemical properties. For the 6H-indolo[2,3-b]quinoxaline scaffold, these studies are crucial for applications ranging from materials science to medicinal chemistry.

A notable SPR study involved the synthesis of a library of indolo[2,3-b]quinoxaline derivatives to evaluate their potential as anolyte materials in nonaqueous redox flow batteries. acs.org In this context, the key properties of interest were reduction potential, electrochemical stability, and solubility. The study found that expanding the aromatic π-system by fusing an indole ring to a quinoxaline core led to enhanced charge delocalization and improved stability. acs.org The introduction of substituents was used to fine-tune the electrochemical properties and solubility. For example, adding a tert-butyl group was instrumental in identifying a promising anolyte candidate. acs.org

While this study did not specifically focus on 2,3-dichloro derivatives, it establishes a clear relationship between the molecular structure of the indoloquinoxaline core and its electrochemical properties. The electron-withdrawing nature of the two chlorine atoms in 2,3-dichloro-6H-indolo(2,3-b)quinoxaline would be expected to significantly impact its reduction potential and electronic properties compared to unsubstituted analogs.

General SPR principles for related quinoxaline systems have also been explored in the context of liquid crystals and organic electronics. rsc.orgbeilstein-journals.org These studies show that systematic molecular engineering can modify molecular shape and self-assembly behavior, which are critical for device performance. rsc.org The incorporation of hydrogen-bonding capabilities, for instance, has been shown to have a noteworthy impact on the thermal stabilities of related heterocyclic systems. beilstein-journals.org

Libraries and Combinatorial Chemistry Approaches to Indoloquinoxaline Diversity

The development of chemical libraries and the use of combinatorial chemistry are powerful tools for exploring the chemical space around a particular scaffold. The convergent synthetic route used for 6H-indolo[2,3-b]quinoxalines, typically the condensation of an isatin (B1672199) with an o-phenylenediamine (B120857), is well-suited for these approaches. tandfonline.comacs.org By using a diverse set of substituted starting materials, large libraries of analogs can be generated efficiently.

This strategy has been explicitly used to build a library of indolo[2,3-b]quinoxaline derivatives to investigate structure-property relationships for energy storage applications. acs.org This work highlights how a library approach can accelerate the discovery of materials with optimized properties. Similarly, a library of related dicyanopyrazinoquinoxalines was synthesized to establish robust structure-property relationships for their optoelectronic characteristics. beilstein-journals.org

The application of library synthesis to the 6H-indolo[2,3-b]quinoxaline scaffold allows for systematic exploration of how different substituents affect a desired outcome, whether it be biological activity or a specific physicochemical property. This high-throughput approach is invaluable for:

SAR Exploration: Rapidly identifying key structural features for enhancing biological activity.

SPR Optimization: Fine-tuning physicochemical properties like solubility, stability, and electrochemical potential.

New Application Discovery: Screening for novel activities or properties not previously associated with the scaffold.

By combining diverse building blocks in a combinatorial fashion, researchers can efficiently generate a wide range of structural diversity, accelerating the process of drug discovery and materials development.

Future Research Directions and Unresolved Challenges

Exploration of Novel and Highly Efficient Synthetic Strategies for 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-

The development of novel and efficient synthetic routes is paramount for enabling extensive investigation of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline. Current synthetic approaches to the indolo[2,3-b]quinoxaline core predominantly involve the condensation of isatin (B1672199) or its derivatives with ortho-phenylenediamines. benthamscience.comnih.govimist.ma Theoretically, the target compound could be synthesized via the condensation of isatin with 4,5-dichlorobenzene-1,2-diamine.

Deeper Mechanistic Elucidation of its Molecular Interactions in Biological Systems

The biological activity of many 6H-indolo[2,3-b]quinoxaline derivatives is attributed to their ability to intercalate into DNA, thereby disrupting cellular processes. nih.govresearchgate.netnih.gov The planar aromatic structure is crucial for this interaction. The presence of the dichloro substituents in 2,3-dichloro-6H-indolo[2,3-b]quinoxaline is expected to significantly influence this interaction.

A primary unresolved challenge is to elucidate the precise binding mode and affinity of this specific derivative with DNA. Future research should employ a combination of biophysical techniques, such as UV-Vis and fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry, to quantify the thermodynamic parameters of its DNA binding. nih.gov Furthermore, high-resolution structural studies, such as X-ray crystallography or NMR spectroscopy of the compound in complex with DNA oligonucleotides, would provide invaluable insights into its binding orientation and specific interactions within the DNA grooves. nih.gov Computational modeling and molecular docking studies can further complement experimental data to predict binding preferences and rationalize the impact of the chlorine atoms on the interaction. researchgate.net Understanding these molecular interactions is critical for the rational design of more potent and selective biological agents.

Identification of New Applications in Emerging Fields of Chemistry and Materials Science

Beyond its potential biological applications, the unique electronic and photophysical properties of the indolo[2,3-b]quinoxaline scaffold suggest that 2,3-dichloro-6H-indolo[2,3-b]quinoxaline could find utility in materials science. Derivatives of the parent compound have been investigated for their applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as chemosensors. benthamscience.comresearchgate.netrsc.org

Future research should focus on a systematic investigation of the photophysical and electrochemical properties of 2,3-dichloro-6H-indolo[2,3-b]quinoxaline. The electron-withdrawing nature of the chlorine atoms could modulate the HOMO and LUMO energy levels, potentially leading to desirable properties for organic electronic devices. nih.gov A key challenge will be to synthesize derivatives with appropriate functional groups for polymerization or surface attachment while maintaining the desirable electronic properties. The exploration of this compound as a component in redox flow batteries also presents an intriguing, albeit unexplored, avenue for research. nih.gov

Integration with Advanced High-Throughput Screening and Artificial Intelligence in Drug Discovery and Materials Design

The vast chemical space that can be explored by modifying the 2,3-dichloro-6H-indolo[2,3-b]quinoxaline core necessitates the use of modern discovery tools. High-throughput screening (HTS) offers a rapid method to evaluate large libraries of derivatives for various biological activities. A significant challenge is the development of robust and cost-effective assays suitable for HTS.

The integration of artificial intelligence (AI) and machine learning can significantly accelerate the discovery process. AI algorithms can be trained on existing data for quinoxaline (B1680401) derivatives to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, computationally designed 2,3-dichloro-6H-indolo[2,3-b]quinoxaline analogues. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. In materials science, AI can be employed to predict the electronic and photophysical properties of virtual derivatives, guiding the design of new materials with tailored characteristics.

Addressing Scalability and Cost-Effectiveness in Synthesis for Broad Academic Utility

For 2,3-dichloro-6H-indolo[2,3-b]quinoxaline to be widely adopted for research and potential applications, challenges related to the scalability and cost-effectiveness of its synthesis must be addressed. Many of the advanced synthetic methods, while elegant, may not be amenable to large-scale production due to the use of expensive reagents, catalysts, or purification techniques.

Future research should focus on developing synthetic routes that utilize readily available and inexpensive starting materials. Optimizing reaction conditions to maximize yield and minimize the need for chromatographic purification is crucial. The development of a robust, scalable, and cost-effective synthesis will be a critical enabling step for the comprehensive investigation and potential future applications of this promising compound.

Q & A

Basic: What are the primary synthetic routes for 6H-indolo[2,3-b]quinoxaline derivatives, and how do they differ in methodology?

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives predominantly relies on two approaches:

  • Condensation reactions : Reaction of isatin or substituted isatins with o-phenylenediamine in glacial acetic acid (e.g., Shunck’s method) . This method is straightforward but may require nitro-substituted precursors for further functionalization .
  • Transition-metal catalysis : Pd-catalyzed C–N coupling and C–H activation, enabling one-pot synthesis with good yields (60–85%) but limited substrate scope. Alternatively, a two-step Suzuki coupling followed by annulation with amines broadens substituent diversity .

Table 1 : Comparison of synthetic routes

MethodYield (%)Substrate FlexibilityKey Limitation
Condensation (Shunck’s)50–70LowLimited to isatin derivatives
Pd-catalyzed one-pot60–85ModerateNarrow amine compatibility
Two-step Suzuki coupling70–90HighRequires inert conditions

Basic: How are spectroscopic techniques (NMR, IR) used to confirm the structure of 6H-indolo[2,3-b]quinoxaline derivatives?

Key spectral markers include:

  • ¹H NMR : Aromatic protons in the indole and quinoxaline moieties appear as multiplets between δ 7.35–8.49 ppm. Alkyl substituents (e.g., ethyl groups) show characteristic quartets (δ ~4.56 ppm) and triplets (δ ~1.52 ppm) .
  • IR : Stretching vibrations for C=N (1611–1660 cm⁻¹) and C–C aromatic (1482–1567 cm⁻¹) confirm the fused heterocyclic core .

Example : 6-Ethyl-6H-indolo[2,3-b]quinoxaline exhibits a triplet at δ 1.52 ppm (CH₃) and a quartet at δ 4.56 ppm (CH₂), validated against calculated elemental analysis (C: 77.71%, H: 5.30%) .

Advanced: How can researchers resolve contradictions in reported yields for Pd-catalyzed syntheses?

Discrepancies in yields (e.g., 60–90%) arise from:

  • Substrate electronic effects : Electron-rich amines enhance oxidative addition in Pd catalysis, improving yields .
  • Reaction conditions : Solvent choice (toluene vs. DMF) and temperature (reflux vs. RT) critically influence annulation efficiency. For example, DMF increases solubility of aromatic amines but may promote side reactions .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% alters turnover frequency, particularly for sterically hindered substrates .

Recommendation : Optimize using design of experiments (DoE) to screen parameters like solvent, temperature, and catalyst loading .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in 6H-indolo[2,3-b]quinoxaline?

The electron-deficient quinoxaline ring directs electrophiles (e.g., nitration, halogenation) to the indole’s C5/C9 positions. Computational studies (DFT) reveal:

  • Nucleophilic Fukui indices : Higher electrophilicity at C5/C9 due to conjugation with the quinoxaline’s π-system .
  • Steric effects : Bulky substituents at C6 (e.g., acetic acid derivatives) hinder electrophilic attack at adjacent positions .

Experimental validation : Nitration of 6H-indolo[2,3-b]quinoxaline with HNO₃/H₂SO₄ selectively yields 9-nitro derivatives, confirmed by X-ray crystallography .

Advanced: How do structural modifications (e.g., 2,3-dichloro substitution) impact electrochemical properties?

Chlorination at C2/C3 enhances electron-withdrawing effects, altering redox behavior:

  • Cyclic voltammetry : 2,3-Dichloro derivatives show a 0.3–0.5 V anodic shift in oxidation potentials vs. non-halogenated analogs, indicating stabilized HOMO levels .
  • Bandgap modulation : Introducing Cl atoms reduces the HOMO-LUMO gap by 0.2–0.4 eV, as observed in UV-vis spectra (λmax shift from 420 nm to 450 nm) .

Table 2 : Electrochemical properties of select derivatives

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)
6H-Indolo[2,3-b]quinoxaline-5.4-2.92.5
2,3-Dichloro derivative-5.7-3.12.6
6-(4-Methoxyphenyl) derivative-5.1-2.62.5

Advanced: What computational methods are used to predict reaction pathways for novel derivatives?

  • Reaction path searching : Quantum mechanical (QM) methods like DFT (B3LYP/6-31G*) identify transition states and intermediates for Pd-catalyzed coupling .
  • Machine learning (ML) : Trained on datasets of indoloquinoxaline syntheses, ML models predict optimal conditions (e.g., solvent, catalyst) for new substrates with >80% accuracy .

Case study : ICReDD’s workflow combines DFT calculations and experimental data to design a Cu-catalyzed Ugi-N-arylation sequence for indoloquinoxaline-carboxamides, reducing optimization time by 50% .

Advanced: How can researchers address discrepancies in biological activity data for antiviral indoloquinoxalines?

Contradictory IC₅₀ values (e.g., 1–10 μM) arise from:

  • Assay variability : Cell lines (e.g., Vero vs. HeLa) differ in membrane permeability and metabolic activity .
  • Substituent effects : 6-(2-Aminoethyl) derivatives show enhanced antiviral activity due to improved solubility and target binding vs. alkylated analogs .

Recommendation : Standardize assays using WHO guidelines and validate hits with orthogonal techniques (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.